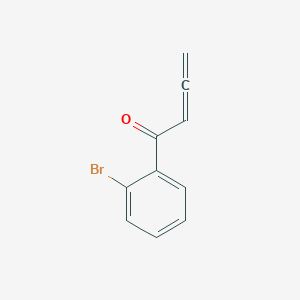

1-(2-Bromophenyl)buta-2,3-dien-1-one

Beschreibung

1-(2-Bromophenyl)buta-2,3-dien-1-one is a brominated ketoallene characterized by a conjugated allene system and a 2-bromophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing nitrogen-containing heterocycles such as pyrazolo[5,1-a]isoindoles and pyrazolo[5,1-a]isoindole-3-carboxamides via one-pot cascade reactions with isocyanides and hydrazines or acetohydrazides . Its reactivity is attributed to the electron-withdrawing bromine atom at the ortho position, which modulates electronic effects and steric interactions during cyclization or electrophilic additions.

Eigenschaften

InChI |

InChI=1S/C10H7BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNGOSASHDEMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)buta-2,3-dien-1-one typically involves the following steps:

Bromination of Phenylacetylene: The initial step involves the bromination of phenylacetylene to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Coupling Reaction: The brominated phenylacetylene is then subjected to a coupling reaction with butadiene. This can be facilitated by using a palladium catalyst in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromophenyl)buta-2,3-dien-1-one undergoes various types of chemical reactions, including:

Electrophilic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4).

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) under mild conditions.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Electrophilic Substitution: Substituted derivatives with additional halogen atoms.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : This compound serves as an essential building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It can participate in various chemical reactions such as oxidation, reduction, and addition reactions. For example:

- Oxidation : Using potassium permanganate, it can be converted into carboxylic acids or ketones.

- Reduction : Reduction with hydrogen gas in the presence of a palladium catalyst yields corresponding alkanes or alcohols.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 | Carboxylic acids |

| Reduction | H₂/Pd | Alkanes/Alcohols |

Biological Applications

- Anticancer Activity : Research has highlighted the potential of 1-(2-Bromophenyl)buta-2,3-dien-1-one derivatives in exhibiting antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate significant activity against MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM . These compounds may inhibit tubulin polymerization and induce apoptosis in cancer cells.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activities. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

- Precursor for Therapeutic Agents : this compound is explored as a precursor for synthesizing novel therapeutic agents targeting multiple diseases, including cancer and neurodegenerative disorders like Alzheimer’s disease. The modification of this compound can lead to multifunctional ligands with potential activity against cholinesterase and β-secretase .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antiproliferative activity compared to the parent compound.

| Compound ID | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Tubulin inhibition |

| Compound B | 15 | Apoptosis induction |

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, several derivatives were tested against clinical strains of bacteria. The findings suggested that specific modifications to the bromophenyl group increased antibacterial efficacy.

| Compound ID | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound C | E. coli | 20 |

| Compound D | S. aureus | 18 |

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)buta-2,3-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)buta-2,3-dien-1-one (51)

- However, specific applications are less documented compared to the ortho-substituted analogue.

1-(4-Nitrophenyl)buta-2,3-dien-1-one (54)

- Synthesis : Derived from 4-nitrobenzaldehyde via established protocols .

- Reactivity : The strong electron-withdrawing nitro group enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks. It participates in MgBr₂-mediated reactions with imines to form thiadiazole derivatives (32% yield) .

1-(4-Methoxyphenyl)buta-2,3-dien-1-one (50)

- Synthesis : Prepared from 4-methoxybenzaldehyde in a two-step process (17% overall yield) .

- Reactivity : The electron-donating methoxy group decreases electrophilicity, limiting its utility in reactions requiring electron-deficient carbonyls. Its NMR data (δ 7.92 ppm for aromatic protons) highlights distinct electronic environments compared to brominated analogues .

Functional Group Variations

1-(2-(Allyloxy)phenyl)buta-2,3-dien-1-one (III)

- Synthesis : Oxidized from 1-(2-(allyloxy)phenyl)but-3-yn-1-ol using Jones reagent (90% yield) .

- Reactivity: The allyloxy group enables AgNO₃-mediated cyclization to 2-(2-(allyloxy)phenyl)furan (88% yield), showcasing the influence of oxygen-containing substituents on reaction pathways .

Comparative Data Tables

Table 2: Reaction Outcomes Based on Substituent Effects

| Compound | Reaction Type | Product | Yield | Key Factor Influencing Reactivity |

|---|---|---|---|---|

| 1-(2-Bromophenyl)buta-2,3-dien-1-one | One-pot cascade reaction | Pyrazolo[5,1-a]isoindole-3-carboxamides | 75–90% | Ortho-bromo directs cyclization regioselectivity |

| 1-(4-Nitrophenyl)buta-2,3-dien-1-one | MgBr₂/imine coupling | Thiadiazole-carboxylic acid derivatives | 32% | Nitro group enhances carbonyl electrophilicity |

| 1-(2-(Allyloxy)phenyl)buta-2,3-dien-1-one | AgNO₃-mediated cyclization | 2-(2-(Allyloxy)phenyl)furan | 88% | Allyloxy group stabilizes transition state |

Biologische Aktivität

1-(2-Bromophenyl)buta-2,3-dien-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanism of action, and relevant case studies.

This compound is characterized by the presence of a bromine atom on the phenyl ring and a conjugated diene system. The molecular structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown significant activity against breast cancer cells, specifically the MCF-7 and MDA-MB-231 lines.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10–33 | Tubulin destabilization |

| MDA-MB-231 | 23–33 | Colchicine-binding site inhibition |

The compound's mechanism involves interaction with tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .

The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of tubulin polymerization. This action results in cell cycle arrest at the G2/M phase and triggers apoptotic pathways.

Case Study: MCF-7 Breast Cancer Cells

In a study examining the effects on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analyses indicated that treated cells exhibited increased apoptosis markers, confirming the compound's potential as a therapeutic agent against breast cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in substituents on the phenyl ring or alterations to the diene system can enhance or diminish its anticancer properties.

Table 2: SAR Analysis of Related Compounds

| Compound | Substituent | IC50 (µM) | Comments |

|---|---|---|---|

| 1-(4-Chlorophenyl)buta-2,3-dien-1-one | Chlorine on phenyl | 15 | Enhanced activity |

| 1-(3-Nitrophenyl)buta-2,3-dien-1-one | Nitro group | 25 | Moderate activity |

| 1-(Phenyl)buta-2,3-dien-1-one | No substituent | 40 | Baseline activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromophenyl)buta-2,3-dien-1-one, and what are their critical reaction conditions?

- Methodological Answer : The compound is synthesized via one-pot cascade reactions starting from 2-bromophenyl precursors. A representative method involves reacting this compound with isocyanides and hydrazines or acetohydrazides under mild conditions (e.g., room temperature, EtOH solvent). Key steps include:

- Cyclization : Formation of pyrazolo[5,1-a]isoindoles via intramolecular cyclization.

- Catalysis : Use of FeCl₃ (10 mol%) to facilitate regioselective annulation (e.g., in reactions with N-methylindole) .

- Optimization : Reaction completion monitored via TLC, followed by silica-gel chromatography for purification. Typical yields range from 85–94% .

Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving complex stereochemistry in derivatives. The SHELX suite (SHELXS/SHELXL) is widely used for structure solution and refinement. Key steps include:

- Data Collection : High-resolution datasets (e.g., Cu-Kα radiation) ensure accurate bond-length/angle measurements.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks.

- Validation : R-factor convergence (< 0.05) and CCDC deposition ensure reproducibility .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies regioselectivity in cycloadducts (e.g., pyrazoloisoindole derivatives). For example, J-coupling in ¹H NMR distinguishes cis/trans isomers .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates molecular formulas (±5 ppm accuracy) .

Advanced Research Questions

Q. How does Fe(III) catalysis influence the regioselectivity of annulation reactions involving this compound?

- Methodological Answer : FeCl₃ acts as a Lewis acid to polarize the allenone moiety, enabling nucleophilic attack by indole derivatives. Computational studies (DFT) suggest:

- Transition States : Fe(III) stabilizes partial charges, lowering activation energy for 5-exo cyclization (vs. 6-endo pathways).

- Steric Effects : Substituents on the indole (e.g., N-methyl) direct regioselectivity via steric hindrance .

Q. What computational methods are recommended for studying reaction mechanisms or electronic properties?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map potential energy surfaces (PES) for cyclization pathways. Solvent effects (e.g., ethanol) are modeled via PCM .

- NBO Analysis : Identifies hyperconjugation effects (e.g., bromine’s electron-withdrawing impact on allenone reactivity) .

- MD Simulations : Assess conformational flexibility in intermediates (e.g., allenone vs. ketene tautomers) .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Case Study : If NMR suggests a planar structure but X-ray reveals puckered geometry:

Dynamic Effects : Variable-temperature NMR detects fluxional behavior (e.g., ring puckering).

Twinned Crystals : SHELXD/SHELXE can deconvolute twinned datasets to avoid misinterpretation .

Q. What strategies optimize reaction yields for complex derivatives like pyrazolo[5,1-a]isoindoles?

- Methodological Answer :

- Catalyst Screening : Test transition metals (e.g., CuI vs. FeCl₃) for improved turnover frequency.

- Solvent Effects : Polar aprotic solvents (DMF) may enhance solubility of hydrophobic intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 h to 30 min) while maintaining yields >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.